molecular formula C16H8N2O4 B1499375 2,3-Dihydroxy-naphth[2,3-F]quinoxaline-7,12-dione CAS No. 6259-70-7

2,3-Dihydroxy-naphth[2,3-F]quinoxaline-7,12-dione

Cat. No. B1499375
Key on ui cas rn: 6259-70-7
M. Wt: 292.24 g/mol
InChI Key: ONGOWEUUOKAXHC-UHFFFAOYSA-N
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Patent
US08445492B2

Procedure details

1,2-Diaminoanthraquinone (1.19 g, 5 mmol) is dissolved in N,N-dimethylformamide (30 mL), and oxalic acid (0.46 g, 5 mmol) and concentrated sulfuric acid (0.1 mL) is added thereinto. After reverse flow for 16 hours, the reacted mixture is transferred into icy water (200 mL) for precipitation. The precipitate is collected and washed by hot alcohol and, so as to obtain the black compound 26, and the production rate is 30%.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[CH:4][C:3]=1[NH2:18].[C:19](O)(=[O:23])[C:20](O)=[O:21].S(=O)(=O)(O)O>CN(C)C=O>[NH:1]1[C:2]2[C:15]3[C:14](=[O:16])[C:13]4[C:8]([C:7](=[O:17])[C:6]=3[CH:5]=[CH:4][C:3]=2[NH:18][C:20](=[O:21])[C:19]1=[O:23])=[CH:9][CH:10]=[CH:11][CH:12]=4

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
NC1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)N
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.46 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
0.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reacted mixture is transferred into icy water (200 mL) for precipitation
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed by hot alcohol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1C(C(NC=2C=CC3=C(C12)C(C1=CC=CC=C1C3=O)=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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